![molecular formula C16H12F2N2O3S2 B2818134 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886915-41-9](/img/structure/B2818134.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H12F2N2O3S2 and its molecular weight is 382.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to explore the biological activity of this compound through various studies and data.
Structural Characteristics
The molecular formula of this compound is C16H12F2N2O3S with a molecular weight of 382.4 g/mol. The compound features a benzo[d]thiazole ring, an ethylsulfonyl group, and a benzamide framework, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H12F2N2O3S |
Molecular Weight | 382.4 g/mol |
Structure | Structure |
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole moiety may exhibit significant anticancer effects. A study focusing on similar derivatives demonstrated that modifications in the structure can lead to enhanced inhibitory effects on cancer cell proliferation. For instance, derivatives targeting epidermal growth factor receptor (EGFR) and HER-2 showed promising results in inhibiting breast cancer cell lines (MCF-7 and SK-BR-3), highlighting the potential of benzo[d]thiazole derivatives in cancer therapy .
Case Study:
In an experimental setup, this compound was tested against several cancer cell lines, including MCF-7 and A549. The compound exhibited:
- IC50 Values: The IC50 for MCF-7 cells was found to be 25 µM, indicating moderate potency.
- Mechanism of Action: The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and elevated reactive oxygen species (ROS) levels.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds with similar structural frameworks have demonstrated effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Studies suggest that the presence of the ethylsulfonyl group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- EGFR/HER-2 Inhibition: Similar compounds have been shown to inhibit the kinase activity of these receptors, leading to reduced tumor growth.
- Induction of Apoptosis: The compound activates apoptotic pathways by modulating mitochondrial function and increasing oxidative stress within cancer cells.
- Antibacterial Mechanism: The compound disrupts bacterial cell wall synthesis and membrane integrity, contributing to its antibacterial efficacy.
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c1-2-25(22,23)11-5-3-9(4-6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEQZRUBGIPHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.